molecular formula C18H19NO3S B5142014 PROPYL 4-[2-(PHENYLSULFANYL)ACETAMIDO]BENZOATE

PROPYL 4-[2-(PHENYLSULFANYL)ACETAMIDO]BENZOATE

Cat. No.: B5142014
M. Wt: 329.4 g/mol
InChI Key: BRGKGAURBFJWKD-UHFFFAOYSA-N
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Description

PROPYL 4-[2-(PHENYLSULFANYL)ACETAMIDO]BENZOATE is an organic compound that belongs to the class of esters It is characterized by the presence of a propyl group, a phenylsulfanyl group, and an acetamido group attached to a benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 4-[2-(PHENYLSULFANYL)ACETAMIDO]BENZOATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Acetamido Intermediate: The reaction begins with the acylation of aniline using acetic anhydride to form N-phenylacetamide.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced through a nucleophilic substitution reaction using thiophenol and a suitable leaving group.

    Esterification: The final step involves the esterification of the intermediate with propyl alcohol in the presence of an acid catalyst to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

PROPYL 4-[2-(PHENYLSULFANYL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

PROPYL 4-[2-(PHENYLSULFANYL)ACETAMIDO]BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of PROPYL 4-[2-(PHENYLSULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The acetamido group may also participate in hydrogen bonding with biological molecules, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    PROPYL 4-[2-(4-BROMO-2-FORMYLPHENOXY)ACETAMIDO]BENZOATE: Contains a bromo and formyl group instead of the phenylsulfanyl group.

    PROPYL 4-[2-(4-ETHYL-5-(PHENYLSULFANYL)METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO]BENZOATE: Contains a triazole ring and additional sulfanyl groups.

Uniqueness

PROPYL 4-[2-(PHENYLSULFANYL)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

propyl 4-[(2-phenylsulfanylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-2-12-22-18(21)14-8-10-15(11-9-14)19-17(20)13-23-16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGKGAURBFJWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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